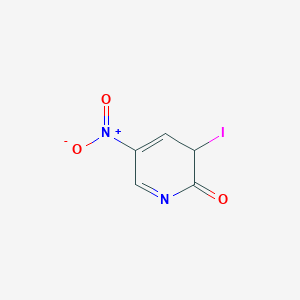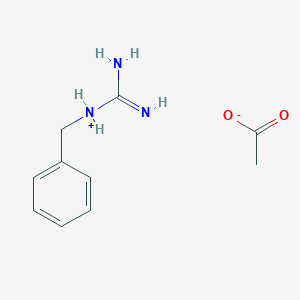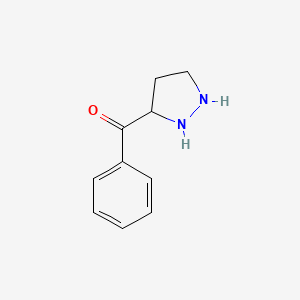
PD-1/PD-L1-IN-41
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PD-1/PD-L1-IN-41 is a small molecule inhibitor that targets the interaction between programmed cell death protein 1 (PD-1) and programmed cell death ligand 1 (PD-L1). This interaction plays a crucial role in the immune system’s ability to regulate immune responses and maintain self-tolerance. By inhibiting this interaction, this compound can enhance the immune system’s ability to attack cancer cells, making it a promising candidate for cancer immunotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PD-1/PD-L1-IN-41 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route may include:
Formation of Intermediates: The initial steps involve the preparation of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization.
Coupling Reaction: The final step involves the coupling of the intermediates under specific reaction conditions, such as the use of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
PD-1/PD-L1-IN-41 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
PD-1/PD-L1-IN-41 has a wide range of scientific research applications, including:
Cancer Immunotherapy: The compound is used to enhance the immune system’s ability to target and destroy cancer cells by inhibiting the PD-1/PD-L1 interaction.
Immune Regulation Studies: Researchers use this compound to study the mechanisms of immune regulation and the role of PD-1/PD-L1 in immune responses.
Drug Development: The compound serves as a lead molecule for the development of new drugs targeting the PD-1/PD-L1 pathway.
Mechanism of Action
PD-1/PD-L1-IN-41 exerts its effects by binding to the PD-L1 protein, thereby preventing its interaction with PD-1 on the surface of T cells . This blockade restores the activity of T cells, allowing them to effectively target and kill cancer cells. The molecular targets involved include the PD-1 receptor on T cells and the PD-L1 ligand on cancer cells .
Comparison with Similar Compounds
PD-1/PD-L1-IN-41 is unique compared to other similar compounds due to its specific binding affinity and mechanism of action. Similar compounds include:
Nivolumab: A monoclonal antibody that targets PD-1.
Pembrolizumab: Another monoclonal antibody that targets PD-1.
Atezolizumab: A monoclonal antibody that targets PD-L1.
These compounds differ in their molecular structure, binding affinity, and clinical applications. This compound, being a small molecule inhibitor, offers advantages such as oral bioavailability and potentially fewer immune-related adverse effects .
Properties
Molecular Formula |
C33H32ClN3O5 |
|---|---|
Molecular Weight |
586.1 g/mol |
IUPAC Name |
4-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-2-[[2-hydroxyethyl(methyl)amino]methyl]phenoxy]methyl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C33H32ClN3O5/c1-22-25(4-3-5-28(22)24-6-7-30-33(16-24)40-13-12-39-30)21-42-32-17-31(26(15-29(32)34)19-37(2)10-11-38)41-20-23-8-9-36-27(14-23)18-35/h3-9,14-17,38H,10-13,19-21H2,1-2H3 |
InChI Key |
GOPVDUORTYMGAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=NC=C5)C#N)CN(C)CCO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(2-Bromo-3-fluorophenyl)piperazin-1-yl]-6-propan-2-ylpyrimidin-2-amine](/img/structure/B15134973.png)





![2-methyl-4aH-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B15135010.png)

![3-methyl-4-phenyl-4,5,6,7a-tetrahydro-1H-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B15135030.png)

![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (6Z,9Z,12Z)-octadeca-6,9,12-trienethioate](/img/structure/B15135057.png)

![Tetrasodium;3-[[4-[[4-[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylanilino]-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B15135063.png)

